3,5-Dichloro-4-fluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOPZMHLYZUNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545745 | |
| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103879-31-8 | |
| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103879-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103879318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA4CG2Y8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reaction Mechanisms and Pathways of 3,5 Dichloro 4 Fluorobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring
Nucleophilic aromatic substitution is a critical reaction pathway for 3,5-dichloro-4-fluorobenzonitrile, driven by the electron-withdrawing nature of its substituents. This process typically involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the halogen atoms.
Influence of Halogen and Nitrile Groups on Electrophilicity and Meisenheimer Intermediate Stability
The chlorine and fluorine atoms, along with the nitrile (-CN) group, are strongly electron-withdrawing. This collective inductive and resonance effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.
The mechanism of SNAr reactions proceeds through a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the electron-withdrawing substituents, particularly the nitrile group and the halogens at the ortho and para positions relative to the point of attack, effectively stabilize the negative charge of the Meisenheimer complex through resonance and induction. libretexts.org This stabilization lowers the activation energy of the reaction, facilitating the substitution.
Key Factors Influencing Meisenheimer Intermediate Stability:
| Substituent Effect | Description | Impact on Stability |
| Inductive Effect | The high electronegativity of the halogen atoms (F, Cl) and the nitrogen of the nitrile group withdraws electron density from the ring through the sigma bonds. | Increases stability |
| Resonance Effect | The nitrile group can delocalize the negative charge of the intermediate through its π system. | Significantly increases stability |
Competition Between Halogen Displacement (Cl vs. F)
A key aspect of the SNAr reactions of this compound is the competition between the displacement of the fluorine atom versus one of the chlorine atoms. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than chloride. This is because the carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the rate of SNAr reactions is often dependent on the electronegativity of the halogen, with the most electronegative halogen being the most reactive.
In many instances involving polyhalogenated aromatic compounds, the fluorine atom is preferentially displaced over chlorine. For example, in related systems like 2,4-difluoroanisole, amination occurs preferentially at a fluorine-substituted position. nih.gov This preference is attributed to the higher electronegativity of fluorine, which makes the attached carbon more electron-deficient and thus a better site for nucleophilic attack.
Role of Strong Nucleophiles and Reaction Monitoring
The success of SNAr reactions on this compound often requires the use of strong nucleophiles. These can include alkoxides, thiolates, and amines. The choice of nucleophile can influence the reaction rate and, in some cases, the regioselectivity of the substitution.
Careful monitoring of the reaction progress is essential to ensure the desired product is obtained and to minimize side reactions. Techniques such as Thin Layer Chromatography (TLC) and in-situ Infrared (IR) spectroscopy are commonly employed for this purpose. TLC allows for a quick and simple way to follow the disappearance of the starting material and the appearance of the product. In-situ IR can provide real-time information about the concentration of reactants and products by monitoring characteristic vibrational frequencies, such as the nitrile stretch.
Electrophilic Aromatic Substitution (EAS)
While the electron-deficient nature of the this compound ring makes it less reactive towards electrophiles compared to benzene (B151609), Electrophilic Aromatic Substitution (EAS) can still occur under specific conditions. The existing substituents profoundly influence the regioselectivity of these reactions.
Regioselectivity of Electrophilic Attack on the Halogenated Benzonitrile (B105546) System
The directing effects of the substituents on the ring determine the position of the incoming electrophile. In electrophilic aromatic substitution, the rate-determining step is the formation of a positively charged carbocation intermediate, often called a Wheland intermediate or arenium ion. libretexts.org The stability of this intermediate dictates the preferred position of attack.
For this compound, the potential sites for electrophilic attack are the two unsubstituted carbon atoms. The directing influence of the three halogen atoms and the nitrile group must be considered to predict the outcome.
Deactivation and Directing Effects of Nitrile and Halogen Substituents
All substituents on the this compound ring are deactivating, meaning they make the ring less reactive towards electrophilic attack than benzene itself. masterorganicchemistry.comchadsprep.com This is due to their electron-withdrawing inductive effects.
Nitrile Group (-CN): The nitrile group is a strong deactivating group and a meta-director. pressbooks.publibretexts.org It withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion intermediate, particularly when the positive charge is on the carbon adjacent to the nitrile group (ortho and para positions). Therefore, it directs incoming electrophiles to the meta position.
Halogens (Cl, F): Halogens are unique in that they are deactivating yet ortho-, para-directing. pressbooks.pubopenstax.org Their strong inductive effect withdraws electron density, deactivating the ring. However, they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge of the arenium ion when the electrophile attacks at the ortho or para positions. openstax.org
In the case of this compound, the two chlorine atoms are meta to the fluorine and the nitrile group. The fluorine atom is para to the nitrile group. The directing effects of these groups are additive. The powerful meta-directing influence of the nitrile group and the ortho-, para-directing nature of the halogens will compete. However, due to the strong deactivation of the entire ring, forcing conditions are typically required for electrophilic aromatic substitution to occur. The precise location of substitution would depend on the specific electrophile and reaction conditions, with the combined directing effects of all four substituents determining the final regiochemical outcome.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. For a polyhalogenated substrate like this compound, the key challenges are controlling regioselectivity and minimizing unwanted side reactions.
Strategies for Mitigating Side Reactions and Improving Regioselectivity
The primary strategy for achieving regioselectivity in the cross-coupling of this compound hinges on the differential reactivity of its halogen substituents. In palladium-catalyzed reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl >> C-F. This inherent difference means that the C-Cl bonds are significantly more susceptible to oxidative addition by a palladium(0) catalyst than the highly stable C-F bond. Consequently, cross-coupling reactions can be directed selectively to one or both of the chlorine atoms while leaving the fluorine atom intact.
Several factors are critical for mitigating side reactions and ensuring high yields of the desired product:
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands is paramount. Bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition at the C-Cl bond, allowing the reaction to proceed under milder conditions, which helps to prevent side reactions. libretexts.org
Reaction Temperature: Careful control of temperature is crucial. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions, such as homocoupling of the starting material or reactions involving the thermally stable but potentially reactive nitrile group.
Choice of Base: The base used in reactions like the Suzuki-Miyaura coupling plays a critical role in activating the boronic acid partner and regenerating the catalyst. organic-chemistry.org The strength and type of base must be optimized to ensure efficient transmetalation without promoting side reactions.
In studies on similar polyhalogenated systems, it has been shown that the most electrophilic and sterically accessible position is typically the most reactive in palladium-catalyzed couplings. researchgate.net For this compound, the two chlorine atoms are electronically and sterically equivalent, making monosubstitution straightforward, while the C-F bond remains unreactive under standard conditions.
Applications of Palladium-Based Catalysts and Ligand Effects
Palladium-based catalysts are extensively used for the functionalization of aryl halides. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a prominent example. libretexts.org The generally accepted mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org
The choice of ligand profoundly impacts the efficiency of this cycle. Electron-rich and sterically hindered phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are effective for activating less reactive aryl chlorides. organic-chemistry.org For some substrates, N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. organic-chemistry.org Research on the Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile, a related compound, demonstrated that the reaction could be optimized by careful selection of the palladium catalyst, base, and phase transfer agent to achieve high yields regiospecifically. nih.gov
| Reaction Type | Typical Palladium Precatalyst | Common Ligands | Base | Result |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, PCy₃, P(t-Bu)₃, XantPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Forms a C-C bond by coupling with an organoboron reagent. |
| Heck Coupling | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | Forms a C-C bond by coupling with an alkene. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, piperidine | Forms a C-C bond by coupling with a terminal alkyne (requires Cu(I) co-catalyst). |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XantPhos, cBRIDP | NaOt-Bu, K₃PO₄ | Forms a C-N bond by coupling with an amine. |
Functional Group Transformations of the Nitrile Moiety
The nitrile group (-C≡N) of this compound is a versatile functional handle that can be converted into several other important chemical groups, including carboxylic acids, amines, and amides.
Hydrolysis to Carboxylic Acids
The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org This reaction transforms this compound into 3,5-dichloro-4-fluorobenzoic acid.
Acid-Catalyzed Hydrolysis: This process typically involves heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.ukcommonorganicchemistry.com The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. An amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with a strong aqueous base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukcommonorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. libretexts.org This initially forms the salt of the carboxylic acid (a carboxylate), which must be subsequently treated with a strong acid to protonate it and yield the final carboxylic acid product. chemguide.co.uk
| Reactant | Product | Reagents and Conditions |
| This compound | 3,5-Dichloro-4-fluorobenzoic Acid | 1. NaOH (aq), heat (reflux)2. HCl (aq) or H₂SO₄ (aq) to acidify |
| This compound | 3,5-Dichloro-4-fluorobenzoic Acid | HCl (aq) or H₂SO₄ (aq), heat (reflux) |
Reduction to Amines
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. ucalgary.ca This converts this compound to (3,5-dichloro-4-fluorophenyl)methanamine.
The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). ucalgary.cachemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the amine product. ucalgary.cayoutube.com The mechanism involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. chemistrysteps.comyoutube.com Less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. ucalgary.ca
Catalytic hydrogenation, using H₂ gas over a metal catalyst like Raney Nickel or palladium, is another method for reducing nitriles to primary amines. ucalgary.ca Studies on similar electron-deficient benzonitriles, such as 2,4-dichlorobenzonitrile, have shown successful reduction to the corresponding benzylamine (B48309) in high yield. nih.gov
| Reactant | Product | Reagents and Conditions |
| This compound | (3,5-Dichloro-4-fluorophenyl)methanamine | 1. LiAlH₄ in THF or Et₂O2. H₂O workup |
| This compound | (3,5-Dichloro-4-fluorophenyl)methanamine | H₂ (g), Raney Nickel or Pd/C catalyst, high pressure |
Conversion to Amides
The partial hydrolysis of a nitrile yields an amide. This reaction stops at the amide stage without proceeding to the carboxylic acid. The conversion of this compound results in the formation of 3,5-dichloro-4-fluorobenzamide.
This transformation can be achieved by carefully controlling the conditions of hydrolysis. Often, using milder acidic or basic conditions, lower temperatures, or shorter reaction times compared to those required for full hydrolysis can favor the isolation of the amide intermediate. chemguide.co.uklibretexts.org For example, the reaction of a nitrile with water in the presence of an acid or base catalyst first produces an amide, which is then hydrolyzed further to the carboxylic acid upon continued heating. chemguide.co.uk By stopping the reaction at the appropriate time, the amide can be isolated.
| Reactant | Product | Reagents and Conditions |
| This compound | 3,5-Dichloro-4-fluorobenzamide | Controlled acid or base-catalyzed hydration (e.g., H₂SO₄ in H₂O, controlled temperature/time) |
Theoretical and Experimental Mechanistic Elucidation
The study of the reaction mechanisms of this compound is crucial for understanding its reactivity and potential applications in organic synthesis. Both theoretical calculations and experimental investigations have been employed to shed light on the intricate pathways this molecule can undertake, particularly focusing on its kinetic profile in substitution reactions and its behavior under reductive conditions.
Kinetic Studies and Reaction Rate Determination
While specific kinetic data for this compound remains a subject of ongoing research, the principles of nucleophilic aromatic substitution (SNAr) provide a framework for understanding its reactivity. The presence of two electron-withdrawing chloro substituents and a nitrile group on the aromatic ring significantly activates the carbon atom attached to the fluorine for nucleophilic attack. This is a common feature in related halogenated benzonitriles. nih.govmdpi.comnih.gov
The general mechanism for SNAr reactions involves the attack of a nucleophile on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate. For this compound, the electron-withdrawing groups help to stabilize this intermediate, thus facilitating the substitution of the fluorine atom.
Kinetic studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have demonstrated that the rates of nucleophilic substitution are highly dependent on the nature of the nucleophile and the solvent. researchgate.net It is anticipated that similar dependencies would be observed for this compound. The reaction rate is typically determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like spectrophotometry.
For instance, in the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols, a kinetic investigation revealed a second-order process, consistent with an addition-elimination mechanism where the nucleophilic attack is the rate-determining step. researchgate.net Although a different heterocyclic system, the principles of SNAr kinetics are transferable.
Table 1: Factors Influencing the Rate of Nucleophilic Aromatic Substitution
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reactions. | A more potent nucleophile can more readily attack the electron-deficient aromatic ring. |
| Solvent Polarity | Polar aprotic solvents often accelerate SNAr reactions. | These solvents can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. |
| Leaving Group | The nature of the leaving group affects the rate. | For halogens, the C-F bond is typically the strongest, but in SNAr, the high electronegativity of fluorine makes the attached carbon highly electrophilic. |
| Electron-Withdrawing Groups | The presence and position of these groups significantly increase the reaction rate. | They stabilize the negative charge of the Meisenheimer intermediate. |
Investigation of Radical Anion Formation and Dimerization Pathways
Under reductive conditions, this compound can undergo electron transfer to form a radical anion. The electrochemical reduction of fluorinated benzonitriles has been shown to lead to both fragmentation of the anion-radicals and dimerization. researchgate.net The study of the electrochemical reduction of p-fluorobenzonitrile has provided insights into the mechanism of dimer formation. acs.org
The initial step is the formation of the radical anion of this compound through the acceptance of an electron. This radical anion is a highly reactive intermediate. The subsequent reaction pathway can involve either the loss of a halide ion (fragmentation) or reaction with another molecule to form a dimer.
Research on the dimerization of the radical anion of pentafluoronitrobenzene (B1362553) has shown that these species are capable of coupling. researchgate.net In the case of styrenes, the reduction with lithium arenide in a flow microreactor leads to the instantaneous generation of radical anions, which then undergo dimerization to form 1,4-dilithium species. chemrxiv.orgnih.gov This highlights that dimerization can be a very fast process.
The dimerization of the this compound radical anion could proceed through the coupling of two radical anions to form a dianion, which is then protonated to yield the final dimeric product. The regioselectivity of this dimerization would be influenced by the distribution of the unpaired electron spin density in the radical anion.
Table 2: Plausible Steps in the Reductive Dimerization of this compound
| Step | Description | Intermediate/Product |
| 1. Electron Transfer | This compound accepts an electron from a reducing agent or an electrode. | This compound radical anion |
| 2. Radical-Radical Coupling | Two radical anions couple to form a dimeric dianion. | Dimeric dianion |
| 3. Protonation | The dimeric dianion is protonated by a proton source in the reaction mixture. | Neutral dimeric product |
Further research, including detailed electrochemical studies and computational modeling, is necessary to fully elucidate the specific pathways and intermediates involved in the dimerization of this compound.
Computational Chemistry and Spectroscopic Characterization
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for predicting and interpreting the properties of molecules like 3,5-dichloro-4-fluorobenzonitrile. These calculations offer insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular geometry and electronic properties of halogenated benzonitriles. DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), provide a detailed understanding of the molecule's fundamental characteristics. scielo.org.zaresearchgate.netresearchgate.net
The reactivity of a molecule is governed by its electronic structure. DFT calculations are instrumental in identifying the most probable sites for electrophilic and nucleophilic attacks. This is achieved by analyzing the distribution of partial charges on each atom and examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. For instance, in related benzonitrile (B105546) derivatives, this energy gap has been computationally explored to understand their chemical behavior. niscpr.res.in Reactivity descriptors such as chemical potential (µ), chemical hardness (η), and global electrophilicity (ω) are also derived from HOMO and LUMO energies to quantify the molecule's reactivity. niscpr.res.in These descriptors help in predicting how this compound will interact with other chemical species.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (µ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Global Electrophilicity (ω) | µ² / (2η) | Measures the propensity of a species to accept electrons. |
A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for validation.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated to aid in the assignment of experimental IR spectra. These calculations can predict the stretching and bending modes of various bonds within the molecule, such as C-H, C-Cl, C-F, and C≡N. scielo.org.zaresearchgate.net Generally, a good correlation is found between the calculated and experimental vibrational frequencies. scielo.org.za
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These theoretical values are typically in good agreement with experimental data, aiding in the structural elucidation of the compound. niscpr.res.in
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. scielo.org.za This method can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, often related to the HOMO-LUMO energy gap.
| Spectroscopic Technique | Calculated Parameter | Computational Method | Significance |
|---|---|---|---|
| Infrared (IR) | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Assigns experimental vibrational bands to specific molecular motions. |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) | DFT with GIAO | Predicts the resonance frequencies of atomic nuclei, aiding in structure determination. |
| UV-Visible (UV-Vis) | Absorption Wavelengths (λ_max) | TD-DFT | Identifies electronic transitions and predicts the color and electronic properties. |
Hartree-Fock (HF) and Semi-Empirical Methods (AM1, PM3) for Comparative Analysis
While DFT is highly accurate, other computational methods also find utility. The Hartree-Fock (HF) method, which is the foundation for many ab initio techniques, provides a baseline for comparison. nih.gov However, HF methods are known to neglect electron correlation, which can affect the accuracy of the results. nih.gov
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally less expensive alternative. uni-muenchen.de These methods simplify the HF equations by using parameters derived from experimental data. uni-muenchen.de While generally less accurate than DFT or HF, they can be useful for comparative analysis and for studying large molecular systems where more rigorous methods would be computationally prohibitive. uni-muenchen.de
Computational Studies on Reaction Energetics and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis via halogen exchange reactions or its participation in subsequent chemical transformations. google.com
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is a high-energy, fleeting structure that represents the energy barrier for the reaction. mit.edu Calculating the geometry and energy of the transition state allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. fossee.inresearchgate.net Such studies can elucidate the favorability of different reaction pathways and guide the optimization of reaction conditions. mit.edu
Advanced Spectroscopic Methods for Structural Elucidation
NMR spectroscopy is a fundamental tool for the structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The two aromatic protons at positions 2 and 6 are chemically equivalent. They would appear as a single signal, likely a doublet due to coupling with the fluorine atom at position 4. The exact chemical shift would be influenced by the deshielding effects of the adjacent chlorine atoms and the nitrile group. For comparison, the aromatic protons in the structurally similar 3,5-dichlorobenzonitrile (B1202942) appear at approximately 7.6 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum provides more detailed information about the carbon skeleton. Due to symmetry, four distinct signals would be anticipated for the seven carbon atoms: one for the two equivalent aromatic carbons C2/C6, one for the two equivalent chlorine-bearing carbons C3/C5, one for the fluorine-bearing carbon C4, and one for the carbon C1 attached to the nitrile group. A separate, typically weaker signal for the nitrile carbon (C≡N) would also be observed. The chemical shifts are significantly affected by the attached halogens. For example, in ¹³C NMR, the presence of a fluorine atom induces a large C-F coupling constant. rsc.org Analysis of related compounds like 4-fluorobenzonitrile (B33359) shows distinct signals for each carbon, with the carbon attached to fluorine exhibiting a characteristic large splitting. chemicalbook.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Signal Type | Expected Chemical Shift Range (ppm) | Key Couplings |
|---|---|---|---|
| ¹H (C2-H, C6-H) | Doublet | 7.5 - 8.0 | JH-F |
| ¹³C (C1) | Singlet or Triplet (small JC-F) | 105 - 115 | |
| ¹³C (C2, C6) | Doublet | 130 - 135 | JC-F |
| ¹³C (C3, C5) | Doublet | 135 - 140 | JC-F |
| ¹³C (C4) | Doublet (large J) | 160 - 165 | JC-F |
| ¹³C (CN) | Singlet or Triplet (small JC-F) | 115 - 120 |
Note: This table is predictive and based on general principles and data from similar compounds.
Infrared spectroscopy is particularly effective for identifying the nitrile functional group. The C≡N triple bond stretch gives rise to a sharp, characteristic absorption band. spectroscopyonline.com
For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹. spectroscopyonline.com The presence of electronegative substituents like chlorine and fluorine on the aromatic ring can slightly shift this frequency. The spectrum would also feature absorption bands corresponding to C-Cl stretching, C-F stretching, and various aromatic C-H and C=C vibrations. Studies on the vibrational analysis of substituted benzonitriles show that force constants are transferable, allowing for the prediction and assignment of vibrational modes. nih.govnih.govsigmaaldrich.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C≡N Stretch | 2240 - 2220 | Sharp, Medium to Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-F Stretch | 1250 - 1000 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
Note: This table is based on established group frequency correlations.
Mass spectrometry provides information on the molecular weight and the fragmentation pathways of a molecule upon ionization. The molecular formula of this compound is C₇H₂Cl₂FN, with a monoisotopic mass of approximately 188.95 g/mol . epa.gov
The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the nitrile group. chemguide.co.uklibretexts.org Key fragments for this compound could include:
[M-Cl]⁺: Loss of a chlorine atom.
[M-CN]⁺: Loss of the nitrile group.
[M-F]⁺: Loss of a fluorine atom, though typically less favorable than C-Cl cleavage.
Loss of smaller fragments like HCN.
The relative abundance of these fragment ions helps to confirm the structure of the molecule.
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, analysis of related structures like 4-amino-3,5-difluorobenzonitrile (B171853) and various dichlorobenzamide derivatives provides insight into the expected packing and interactions. iucr.org
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Hydrogen Bonding, π-Stacking, and Halogen–Halogen Interactions
While no specific studies on this compound are available, the molecular structure allows for a theoretical discussion of the potential intermolecular interactions that could govern its crystal packing.
π-Stacking: The electron-deficient nature of the aromatic ring, due to the presence of three electron-withdrawing halogen substituents and a nitrile group, makes it a candidate for π-stacking interactions. These interactions could occur with other electron-deficient rings or, more favorably, with electron-rich aromatic systems in co-crystals. The geometry of such stacking (e.g., face-to-face or offset) would be dictated by the interplay of electrostatic and dispersion forces.
Halogen–Halogen Interactions: The presence of both chlorine and fluorine atoms on the benzene (B151609) ring introduces the possibility of various halogen-halogen interactions. These can be categorized based on the nature of the interacting regions on the halogen atoms (electrophilic σ-hole and nucleophilic equatorial belt). Potential interactions include Cl···Cl, Cl···F, and F···F contacts. The geometry and strength of these interactions are highly dependent on the specific orientation of the molecules in the crystal lattice. Furthermore, halogen bonds, where a halogen atom acts as an electrophile, could form with the nitrogen atom of the nitrile group (Cl···N or F···N). Theoretical calculations would be essential to determine the energetic significance of these interactions.
A summary of potential intermolecular interactions is presented in Table 1.
| Interaction Type | Potential Donor/Acceptor Sites | Anticipated Significance |
|---|---|---|
| Hydrogen Bonding | C-H (aromatic) as donor; N (nitrile) as acceptor | Weak, but potentially numerous, contributing to lattice energy. |
| π-Stacking | Electron-deficient aromatic ring | Likely to be significant, influencing packing motifs. |
| Halogen–Halogen Interactions | Cl···Cl, Cl···F, F···F contacts | Directional and potentially influential on crystal packing. |
| Halogen Bonding | Cl/F as donor; N (nitrile) as acceptor | Possible, with Cl···N expected to be stronger than F···N. |
Conformational Analysis in the Crystal Lattice
As a relatively rigid molecule, this compound does not possess significant conformational flexibility. The primary determinant of its shape is the planar benzene ring. The key conformational parameter would be the orientation of the nitrile group relative to the ring, which is expected to be co-planar to maximize conjugation.
In the absence of single-crystal X-ray diffraction data, a definitive analysis of its conformation within a crystal lattice is not possible. Such an analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. Furthermore, it would provide the unit cell parameters and the packing arrangement of the molecules, which are the direct result of the intermolecular forces discussed above. Future crystallographic studies are imperative to elucidate these structural details.
Applications and Advanced Materials Research
Role as a Versatile Intermediate in Organic Synthesis
The true value of 3,5-Dichloro-4-fluorobenzonitrile lies in its role as a versatile intermediate. The chlorine, fluorine, and nitrile groups can each be targeted with specific reagents to build more complex molecular architectures. The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring for certain types of reactions, while the individual halogens can be selectively replaced or modified.
While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of fluorobenzonitriles are recognized as important intermediates in the dye industry. researchgate.net The presence of halogens can be advantageous for the final properties of a dye, such as its lightfastness and chemical resistance.
In the realm of agrochemicals, the utility of this compound is more explicitly defined. It serves as a key precursor in the synthesis of modern pesticides. For instance, it is an essential building block for producing certain isoxazoline-substituted benzamides, which exhibit significant pesticidal activity. A patented process describes the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone from this compound, which is a critical intermediate for these potent agrochemicals. This highlights the compound's direct contribution to the development of crop protection agents.
Table 1: Agrochemical Intermediates from this compound
| Intermediate | Derived Agrochemical Class | Reference |
| 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | Isoxazoline-substituted benzamides |
A notable example is the development of MGL-3196 (Resmetirom), a highly selective thyroid hormone receptor β agonist. The structure of this clinical-stage drug candidate features a 3,5-dichloro-4-(substituted)phenyl moiety, suggesting that this compound or a closely related derivative could serve as a key starting material or intermediate in its synthesis. The ability to selectively functionalize the molecule makes it an attractive scaffold for medicinal chemists.
Functionalization for Complex Molecular Frameworks
The chemical reactivity of this compound allows for its elaboration into more complex molecular frameworks, which are often the core structures of biologically active compounds and advanced materials.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. While specific, detailed reaction schemes starting from this compound to form a wide variety of heterocycles are not extensively reported in readily accessible scientific literature, the potential for such transformations is clear. The nitrile group can be a precursor to various nitrogen-containing heterocycles through cyclization reactions. For example, the synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine, a key heterocyclic building block for the pharmaceutical industry, demonstrates the importance of halogenated precursors in creating complex heterocyclic systems. The reactivity of the chloro and fluoro substituents on this compound would allow for nucleophilic substitution reactions, paving the way for the construction of fused ring systems.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of novel pharmacophore scaffolds is a key strategy in drug discovery. Although there are no direct reports detailing the use of this compound as a primary scaffold in published pharmacophore modeling studies, its rigid, substituted phenyl ring structure provides a solid foundation for the spatial arrangement of functional groups. The dichloro and fluoro substituents can act as lipophilic or halogen-bonding interaction points, while the nitrile group can be a hydrogen bond acceptor or be converted into other functional groups. The structural motif present in the thyroid hormone receptor β agonist MGL-3196, which contains a 3,5-dichlorophenyl group, is indicative of the potential of this substitution pattern to serve as a key element in a pharmacophore for this class of targets.
Polymer Chemistry Applications
Despite a thorough review of available scientific literature and patent databases, there is no significant evidence to suggest that this compound is currently utilized as a monomer or a key building block in polymer chemistry. While various benzonitrile (B105546) derivatives are used in the synthesis of high-performance polymers like polyamides and polyimides, the specific combination of substituents in this compound does not appear to have been exploited for this purpose to date. The reactivity of the molecule could theoretically allow for its incorporation into polymer chains, for example, through nucleophilic substitution of the fluorine atom or transformation of the nitrile group. However, this remains a hypothetical application without current research to support it.
Monomer for Specialty Polymers with Enhanced Properties
The structure of this compound, featuring a nitrile group and multiple halogen sites, makes it a theoretical candidate as a monomer or co-monomer in the synthesis of specialty polymers. The nitrile group can undergo various polymerization reactions, such as cyclotrimerization to form triazine rings, which can act as cross-linking points to create rigid, network polymers. Furthermore, the chlorine and fluorine atoms can potentially be displaced via nucleophilic aromatic substitution reactions, a common method for forming poly(aryl ether)s. These reactions would involve reacting the monomer with a bisphenol or other difunctional nucleophile to build a polymer chain.
While the specific use of this compound as a monomer is not extensively documented in publicly available research, the broader class of fluorinated aromatic nitriles is recognized for its role in producing polymers with desirable characteristics. For instance, related compounds like 4-Fluorobenzonitrile (B33359) are utilized as monomers for poly(aryl ether)s and phthalonitrile (B49051) (PN) resins, which are known for their exceptional thermal stability. prepchem.com The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and dielectric performance due to the high strength of the carbon-fluorine bond. prepchem.com
Integration into Thermally Stable Polymer Systems
The incorporation of fluorine and chlorine atoms into a polymer backbone can significantly enhance thermal stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, and its presence in a polymer matrix generally leads to increased resistance to thermal degradation and oxidation. prepchem.com Therefore, this compound is a plausible building block for polymers designed to function in high-temperature environments.
Polymers derived from fluorinated and chlorinated monomers are often sought for applications in aerospace, electronics, and automotive industries where performance under extreme conditions is critical. While direct polymerization studies of this compound are not prominent in the literature, the principle is well-established with similar molecules. The synthesis of polymers like poly(aryl ether ketone) (PEEK) and polyimides often involves fluorinated monomers to achieve superior thermal and mechanical properties. The nitrile group on this compound also offers a route to creating thermosetting polymers, as nitrile-terminated oligomers can be cured at high temperatures to form highly cross-linked, thermally stable networks.
Advanced Material Science Applications
Beyond its potential in polymer synthesis, this compound holds theoretical value as a precursor for various advanced materials due to its specific combination of functional groups and substituents.
Precursors for Optoelectronic Materials
Aromatic nitriles are foundational precursors for the synthesis of phthalocyanines and other macrocyclic compounds that exhibit interesting photophysical and electronic properties. These materials are investigated for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as chemical sensors. The synthesis typically involves the cyclotetramerization of phthalonitrile derivatives.
While there is no specific literature detailing the synthesis of such materials from this compound, its structure suggests it could be a building block for novel halogenated macrocycles. The electron-withdrawing nature of the chlorine, fluorine, and nitrile groups would influence the electronic energy levels (HOMO/LUMO) of any resulting macrocyclic compound, thereby tuning its optical and electronic properties. The development of diazafluorene-based oligofluorenes and polyfluorenes, for example, highlights how nitrogen-containing aromatic units can be used to create supramolecular conjugated polymers for thin-film electronics. rsc.org
Supramolecular Chemistry and Crystal Engineering
The study of intermolecular interactions is central to supramolecular chemistry and the design of crystalline materials with specific properties. The structure of this compound contains several features that could direct its assembly in the solid state, including the polar nitrile group and the halogen atoms, which are known to participate in halogen bonding.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This has become a powerful tool in crystal engineering to control the arrangement of molecules in a crystal lattice. The presence of both chlorine and fluorine on the benzene (B151609) ring of this compound offers the potential for complex and competing intermolecular interactions. However, specific crystal structure analyses for this compound are not readily found in published literature. Studies on related compounds, such as 3,5-dichlorobenzonitrile (B1202942) derivatives, have shown that their crystal structures are stabilized by various intermolecular interactions. bldpharm.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 103879-31-8 | epa.govsigmaaldrich.com |
| Molecular Formula | C₇H₂Cl₂FN | epa.gov |
| Molecular Weight | 190.00 g/mol | bldpharm.com |
| Physical Form | White to Yellow Solid | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
| InChI Key | RIOPZMHLYZUNFX-UHFFFAOYSA-N | sigmaaldrich.com |
| Storage Temperature | Room Temperature | sigmaaldrich.com |
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The current synthesis of many halogenated aromatic compounds often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary future challenge lies in developing more sustainable and atom-economical synthetic routes to 3,5-dichloro-4-fluorobenzonitrile. The concept of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a key principle of green chemistry. primescholars.com
Traditional methods for nitrile synthesis, such as the Sandmeyer reaction, are effective but can have poor atom economy. numberanalytics.com Research is shifting towards greener alternatives. For instance, the use of ionic liquids as recyclable reaction media presents a promising avenue for the synthesis of benzonitriles from aldehydes and hydroxylamine (B1172632) hydrochloride, offering a route that simplifies separation and reduces waste. rsc.org Biocatalysis, employing enzymes like aldoxime dehydratases, offers a highly sustainable and energy-efficient method for producing aromatic nitriles under mild conditions, thereby reducing the environmental impact of industrial manufacturing. nih.gov The development of catalytic systems, particularly those based on transition metals like copper, palladium, and nickel, for the cyanation of aryl halides also represents a significant step towards milder and more efficient nitrile synthesis. numberanalytics.com
Future work should aim to adapt these sustainable methodologies to the specific synthesis of this compound. This includes exploring enzymatic routes that can tolerate the specific substitution pattern of the molecule and developing catalytic systems that are both efficient and recyclable. The direct conversion of alcohols or aldehydes to nitriles using environmentally benign oxidants and catalysts is another area ripe for exploration. organic-chemistry.org
| Synthesis Approach | Key Advantages | Relevant Research Focus |
| Biocatalysis | Mild reaction conditions, high selectivity, reduced environmental impact. nih.gov | Engineering aldoxime dehydratases for activity on polychlorinated substrates. nih.gov |
| Ionic Liquids | Recyclable reaction media, simplified product separation. rsc.org | Design of task-specific ionic liquids for halogen exchange reactions. |
| Transition Metal Catalysis | High yields, broad substrate scope, milder conditions than traditional methods. numberanalytics.com | Development of robust and recyclable catalysts for the cyanation of polychlorinated aryl halides. |
| Green Oxidation Chemistry | Use of environmentally benign oxidants, potential for one-pot synthesis from alcohols or aldehydes. organic-chemistry.org | Optimization of reaction conditions to maximize yield and minimize byproducts. |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of this compound is largely dictated by its functional groups: the nitrile group and the halogenated aromatic ring. While the nitrile group can undergo hydrolysis to form amides or carboxylic acids and reduction to amines, its unique electronic environment in this specific molecule could lead to novel transformations. numberanalytics.comyoutube.com The presence of multiple halogen substituents influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, particularly at the fluorine position due to its higher activation.
Future research should focus on exploring less conventional reactions. For example, the deprotonation of the protons alpha to the nitrile group can generate nitrile anions, which are potent nucleophiles for forming new carbon-carbon bonds. wikipedia.org The unique substitution pattern may also influence the regioselectivity of such reactions. Furthermore, the polychlorinated nature of the ring could be exploited in novel cross-coupling reactions or in transformations inspired by the degradation pathways of polychlorinated biphenyls (PCBs), which can involve reductive dehalogenation or oxidative ring cleavage under specific biological or chemical conditions. nih.gov The potential for cycloaddition reactions involving the nitrile group or the aromatic system also warrants investigation as a means to construct complex heterocyclic structures.
| Reactive Site | Potential Transformations | Research Direction |
| Nitrile Group | Hydrolysis, reduction, cycloadditions, reactions with organometallic reagents. youtube.comjeeadv.ac.in | Exploring stereo- and regioselective transformations to create chiral centers or complex heterocyclic systems. |
| Aromatic Ring | Nucleophilic aromatic substitution (SNAr), cross-coupling reactions, reductive dehalogenation. | Investigating the selective functionalization at different halogen positions and developing catalysts for challenging cross-coupling reactions. |
| Alpha-Protons | Deprotonation to form nitrile anions for alkylation and acylation reactions. wikipedia.org | Studying the influence of the halogen substituents on the acidity and reactivity of the alpha-protons. |
Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry offers powerful tools for predicting reaction pathways, understanding reaction mechanisms, and designing molecules with desired properties, thereby accelerating the research and development process. catalysis.blog For a molecule like this compound, computational modeling can provide significant insights.
Future research should leverage advanced computational methods like Density Functional Theory (DFT) to model potential energy surfaces for various reactions, helping to predict the most favorable synthetic routes and identify potential byproducts. catalysis.blog Heuristically-aided quantum chemistry (HAQC) is an emerging approach that combines chemical heuristics with quantum calculations to efficiently explore complex reaction spaces and predict feasible reaction pathways. chemrxiv.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.govnih.gov This can guide the synthesis of new compounds with enhanced performance, for example, as active ingredients in agrochemicals or as building blocks for functional materials. In silico design of new functional materials based on the benzonitrile (B105546) scaffold can be explored using techniques like variational autoencoders to screen for promising candidates with desired electronic or photophysical properties. slideshare.net
| Computational Technique | Application for this compound | Future Research Focus |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state geometries, and spectroscopic properties. catalysis.blog | Modeling complex reaction mechanisms, including catalytic cycles for sustainable synthesis. |
| Heuristically-Aided Quantum Chemistry (HAQC) | Efficient exploration of potential reaction pathways to predict feasible synthetic routes. chemrxiv.orgnih.gov | Application to predict novel reactivity and guide the discovery of new transformations. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or material properties. nih.govnih.gov | Development of robust QSAR models to guide the design of new agrochemicals or functional materials. |
| In Silico Materials Design | Virtual screening and design of new materials based on the benzonitrile scaffold. slideshare.net | Integration of machine learning and quantum chemistry to accelerate the discovery of materials with tailored properties. |
Expansion of Applications in Emerging Fields of Chemistry and Materials Science
While aromatic nitriles are established intermediates in the synthesis of pharmaceuticals and agrochemicals, the specific substitution pattern of this compound offers opportunities for applications in more advanced and emerging fields. numberanalytics.com Its derivative, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, is a known important intermediate for the preparation of pesticidally active isoxazoline-substituted benzamides. google.com
Future research should aim to expand the utility of this compound beyond its current applications. In materials science, the high polarity of the nitrile group and the presence of halogens could be exploited in the design of liquid crystals, functional polymers, or organic electronic materials. numberanalytics.com The incorporation of fluorine can enhance properties such as thermal stability and metabolic resistance in bioactive molecules. utdallas.edu Therefore, this compound serves as a valuable building block for creating novel fluorinated compounds with unique biological activities.
The exploration of this compound as a scaffold for the development of new classes of herbicides, fungicides, or insecticides is a promising area of research. Its use as a starting material for the synthesis of complex heterocyclic compounds could also lead to the discovery of new pharmaceuticals with novel modes of action.
| Application Area | Potential Use of this compound | Research Direction |
| Agrochemicals | Intermediate for novel pesticides with improved efficacy and environmental profiles. google.com | Synthesis and screening of new derivatives for herbicidal, fungicidal, and insecticidal activity. |
| Pharmaceuticals | Building block for fluorinated bioactive molecules with enhanced metabolic stability and cell permeability. utdallas.edu | Design and synthesis of novel drug candidates targeting a range of diseases. |
| Materials Science | Monomer or additive for the synthesis of functional polymers, liquid crystals, or organic electronic materials. numberanalytics.com | Investigation of the impact of the specific substitution pattern on the physical and electronic properties of materials. |
| Organic Synthesis | Versatile scaffold for the construction of complex heterocyclic compounds and other fine chemicals. innospk.com | Development of new synthetic methodologies that leverage the unique reactivity of the molecule. |
Q & A
Q. What are the standard synthetic routes for 3,5-dichloro-4-fluorobenzonitrile?
The compound is synthesized via a four-step process:
- Fluorination : Reacting 3,5-dichloro-4-nitrobenzene with hydrogen fluoride to form 3,5-dichloro-4-fluoronitrobenzene.
- Reduction : Catalytic hydrogenation (e.g., Pd/C) converts the nitro group to an amine, yielding 3,5-dichloro-4-fluoroaniline.
- Cyanation : Reaction with sodium cyanide introduces the nitrile group . Key industrial optimizations include phase-transfer catalysts and controlled temperature (80–120°C) to enhance purity (>95%) and yield (70–85%) .
Q. How do the functional groups (Cl, F, CN) influence its reactivity?
- Chlorine and Fluorine : Electron-withdrawing groups (EWGs) direct electrophilic substitution to meta/para positions and stabilize intermediates via resonance.
- Nitrile : Participates in nucleophilic additions (e.g., with Grignard reagents) and reductions (e.g., to amines using LiAlH4). Comparative studies with analogs (e.g., 3,5-dichlorobenzonitrile) show fluorine enhances oxidative stability but reduces nucleophilic substitution rates .
Q. What spectroscopic techniques confirm its structure and purity?
- NMR : H and C NMR identify substituent positions (e.g., coupling constants for fluorine at δ 4.2–4.5 ppm).
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-F bond length: 1.34 Å) .
- GC-MS/HPLC : Quantify purity (>98%) and detect byproducts (e.g., unreacted aniline intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in the cyanation step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve sodium cyanide solubility.
- Catalysts : CuCN or phase-transfer agents (e.g., tetrabutylammonium bromide) accelerate cyanation.
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of nitrile to amide) .
Q. What computational methods predict its reactivity in catalytic systems?
- DFT calculations : Model transition states for substitution reactions (e.g., activation energy for Cl → OH substitution: ~25 kcal/mol).
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to design bioactive derivatives .
Q. How do substituent positions affect its performance in cross-coupling reactions?
- Suzuki-Miyaura : The 4-fluorine directs palladium catalysts to the 2-position, enabling selective aryl-aryl bond formation.
- Buchwald-Hartwig amination : 3,5-dichloro groups hinder amine coupling at those positions, favoring mono-substitution at the 4-fluorine site .
Q. What strategies resolve contradictions in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
